molecular formula C6H5N5O2 B1240051 Reumycin CAS No. 5016-18-2

Reumycin

カタログ番号 B1240051
CAS番号: 5016-18-2
分子量: 179.14 g/mol
InChIキー: ZLLAXLPOOMLVRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reumycin is an antibiotic . It is derived from the metabolic products of Streptomyces fradiae . It is a complex comprised of three components, neomycin A, B, and C . Neomycin B, also known as framycetin, is the most active component of the complex and neomycin C is the isomer of neomycin B .


Synthesis Analysis

A special procedure was developed for obtaining this compound labeled with 14C nuclei in position 3 . The initial radioactive compound for the synthesis was 14C-formaldehyde . The general sequence of reaction stages was the same as described previously , beginning with the interaction between methylhydrazinouracil (I) and formaldehyde with a hydrazone formation .


Molecular Structure Analysis

The molecular structure of this compound was determined using low temperature spectroscopy and UV spectroscopy . The chemical formula of this compound is C6H5N5O2 . Its exact mass is 179.04 and its molecular weight is 179.140 .


Chemical Reactions Analysis

The complete conversion of alkylthis compound into this compound was checked by TLC . Diethylamine and ethanol were distilled off by heating in vacuum .


Physical And Chemical Properties Analysis

The molecular structure of this compound, an antitumor antibiotic, was determined using low temperature spectroscopy and UV spectroscopy, with its pKa determined in aqueous medium .

科学的研究の応用

1. Antitumor Antibiotic Properties

Reumycin, recognized as an antitumor antibiotic, has been the subject of various studies exploring its antineoplastic activity. For instance, a study focusing on 35 glial tumors of varying malignancy degrees showed that 71.5% of these gliomas were sensitive to this compound, and in a heterotransplantation test under the kidney capsule in mice, 75% of tumors proved to be this compound-sensitive. This sensitivity varied, with inhibited growth of heterotransplants ranging from 27-75% (Romodanov, Semenova, & Oleinik, 1991). Another similar study confirmed these findings, highlighting the importance of testing individual tumor sensitivity to this compound (Sa, Semenov, & Oleĭnik, 1991).

2. Pharmacokinetics and Binding Properties

The pharmacokinetics of this compound have been studied in patients with tumors of the brain and kidneys, showing that this compound's pharmacokinetics are nonlinear and can be depicted by a three- or two-compartmental model. This nonlinearity is attributed to the saturation of antibiotic binding to blood plasma proteins. Notably, about 20-40% of the intact antibiotic is excreted with the urine unchanged, indicating a significant role of extrarenal excretion (Firsov, Geodakian, Lichinitser, & Via, 1985).

3. Molecular Structure and Properties

The molecular structure and physicochemical properties of this compound have been analyzed using IR and electron spectroscopy. This research provides insights into the isolated molecules of this compound and their interaction mechanisms. The pKa of this compound in an aqueous medium was determined using UV spectroscopy, contributing to the understanding of its chemical behavior (Sheina, Esipov, Ivanov, & Stepanian, 1987).

4. Reduction Products and Their Structures

The study of the reduction products of this compound, specifically the 6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione, reveals how the asym-triazine ring undergoes reduction and ring-opening. This research, utilizing physicochemical methods like UV, IR, and PMR spectroscopy, aids in understanding this compound’s interactions and possible transformations in various environments (Esipov, Klyuev, Saburova, & Adanin, 2004).

作用機序

Reumycin is an aminoglycoside antibiotic that displays bactericidal activity against gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against gram-positive bacilli and anaerobic gram-negative bacilli . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria .

Safety and Hazards

Reumycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name

6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLAXLPOOMLVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198223
Record name Reumycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5016-18-2
Record name 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5016-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reumycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reumycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reumycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REUMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reumycin
Reactant of Route 2
Reumycin
Reactant of Route 3
Reactant of Route 3
Reumycin
Reactant of Route 4
Reumycin
Reactant of Route 5
Reumycin
Reactant of Route 6
Reumycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。